![molecular formula C18H19NO2 B5016290 N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5016290.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
The study and synthesis of complex organic molecules like N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methoxyphenyl)acetamide are fundamental in organic chemistry, contributing to fields ranging from material science to pharmacology. These compounds often feature in the development of new pharmaceuticals, dyes, and advanced materials.
Synthesis Analysis
The synthesis of similar acetamide compounds typically involves catalytic hydrogenation or acylation reactions. For instance, catalytic hydrogenation has been used for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, showcasing a method that might be applicable for synthesizing related compounds (Zhang Qun-feng, 2008).
Molecular Structure Analysis
Crystal structure analyses, such as those conducted on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, provide insights into the molecular conformation, hydrogen bonding, and stereochemistry of acetamide derivatives. These analyses are crucial for understanding the interaction potential of these molecules (A. Camerman et al., 2005).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives can be influenced by substitutions on the aromatic rings, affecting their reactivity and the formation of heterocycles. For example, silylation reactions of N-(2-hydroxyphenyl)acetamide lead to the formation of silaheterocyclic compounds, illustrating the versatility of reactions acetamide derivatives can undergo (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and functional groups present. Investigations into similar compounds, like the crystallographic study on the oxidation product of a related acetamide, help elucidate these properties (T. Baranova et al., 2012).
Chemical Properties Analysis
Acetamide derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and potential for participation in hydrogen bonding. The modification of acetamide groups, as seen in studies on PI3K inhibitors, demonstrates the chemical versatility and potential pharmaceutical relevance of these compounds (Xiao-meng Wang et al., 2015).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-8-3-2-5-15(17)12-18(20)19-16-10-9-13-6-4-7-14(13)11-16/h2-3,5,8-11H,4,6-7,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHVZYVOBJBXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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